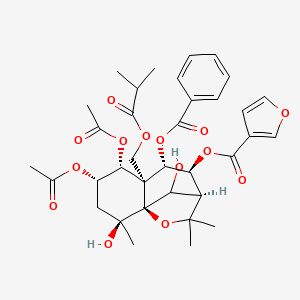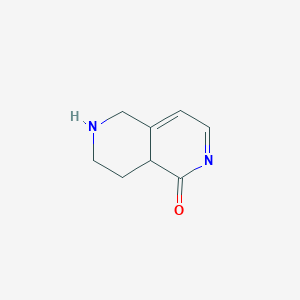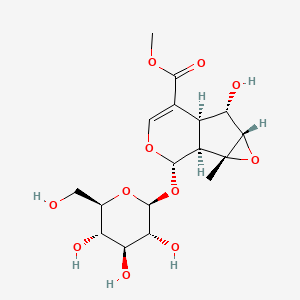
Phlorigidoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phlorigidoside C can be synthesized through a series of extraction and purification steps. The process typically involves:
Sample Treatment: The whole plant of Lamiophlomis rotata is cut into segments and subjected to ethanol reflux extraction to obtain the plant extract.
Solvent Extraction: The extract is dissolved in deionized water and sequentially extracted with ethyl acetate and n-butanol.
Column Chromatography: The n-butanol extract is subjected to macroporous resin column chromatography, followed by elution and concentration to obtain crude this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yield and purity, ensuring the compound’s stability and efficacy for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phlorigidoside C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: Substitution reactions can occur at specific positions in the molecule, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
Applications De Recherche Scientifique
Phlorigidoside C has a wide range of scientific research applications:
Mécanisme D'action
Phlorigidoside C exerts its effects through several molecular targets and pathways:
Anti-inflammatory Pathways: The compound modulates the OPG/RANKL/NF-κB signaling pathways, reducing inflammation and joint damage in rheumatoid arthritis.
Immunomodulatory Effects: It influences the immune response by regulating cytokine production and immune cell activity.
Antioxidant Activity: This compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparaison Avec Des Composés Similaires
Phlorigidoside C is compared with other iridoid glucosides, such as:
Shanzhiside Methyl Ester: This compound shares structural similarities with this compound but differs in its pharmacological profile and therapeutic applications.
This compound stands out due to its unique molecular structure and potent bioactivity, making it a valuable compound for scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C17H24O11 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-17-8-7(10(20)13(17)28-17)5(14(23)24-2)4-25-15(8)27-16-12(22)11(21)9(19)6(3-18)26-16/h4,6-13,15-16,18-22H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 |
Clé InChI |
VZRXACBYBGKGNQ-GNDDPXJISA-N |
SMILES isomérique |
C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
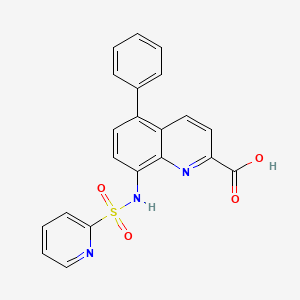

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
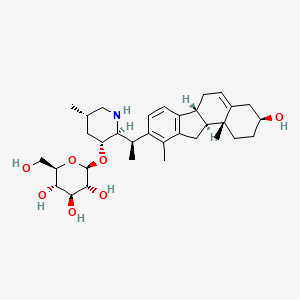
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
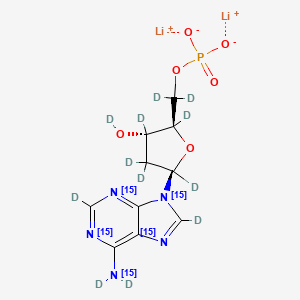
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


